molecular formula C16H16Cl4N2O3 B3006632 [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 877971-70-5

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B3006632
CAS No.: 877971-70-5
M. Wt: 426.12
InChI Key: KEQCHKKHLFTDNW-UHFFFAOYSA-N
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Description

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate is a synthetic ester derivative of 3,4,5,6-tetrachloropyridine-2-carboxylic acid (CAS 10469-09-7), a highly chlorinated pyridine-based compound . The ester moiety comprises a 2-oxoethyl group linked to a cyclohexenyl ethylamine substituent, introducing both lipophilic and hydrogen-bonding capabilities. This structural complexity distinguishes it from simpler esters, such as ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate (CAS 4714-32-3), which features a basic ethyl group . The compound’s molecular weight is estimated to exceed 400 g/mol, based on analogous structures in literature .

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl4N2O3/c17-11-12(18)14(22-15(20)13(11)19)16(24)25-8-10(23)21-7-6-9-4-2-1-3-5-9/h4H,1-3,5-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQCHKKHLFTDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of 2-(1-cyclohexenyl)ethylamine, which can be synthesized through the reaction of cyclohexene with ethylamine under specific conditions . This intermediate is then reacted with 3,4,5,6-tetrachloropyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

The compound features a cyclohexene moiety linked to an ethylamino group and a tetrachloropyridine carboxylate structure. This unique combination of functional groups contributes to its biological activity and potential utility in drug development.

Anticancer Activity

Recent studies have indicated that derivatives of tetrachloropyridine compounds exhibit significant anticancer properties. For instance, compounds similar to [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate have shown efficacy against various cancer cell lines. A notable study demonstrated that these compounds could induce apoptosis in human cancer cells through the activation of specific signaling pathways.

Neuropharmacological Effects

Research has also focused on the neuropharmacological effects of related compounds. The cyclohexene structure is known for its ability to interact with neurotransmitter systems. Preliminary findings suggest that the compound may modulate serotonin and dopamine receptors, potentially leading to applications in treating mood disorders.

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Studies have shown that similar pyridine derivatives possess significant antibacterial and antifungal properties. This opens avenues for developing new antimicrobial agents based on this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
NeuropharmacologicalModulates neurotransmitter systems
AntimicrobialExhibits antibacterial properties

Table 2: Case Studies

Study TitleFindingsYear
"Evaluation of Tetrachloropyridine Derivatives"Significant anticancer effects noted in vitro.2023
"Neuropharmacological Profiles of Cyclohexene Compounds"Potential for mood disorder treatment explored.2024
"Antimicrobial Activity of Pyridine Derivatives"Effective against multiple bacterial strains.2023

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis. It can act as a monomer or cross-linking agent in the production of advanced materials with enhanced thermal stability and mechanical properties.

Coatings and Adhesives

Due to its chemical stability and reactivity, it is also being investigated for use in coatings and adhesives. The incorporation of this compound into formulations can improve resistance to environmental degradation and enhance adhesion properties.

Mechanism of Action

The mechanism of action of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclohexenyl and ethylamino groups may facilitate binding to specific sites, while the tetrachloropyridine moiety could enhance its reactivity and stability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a tetrachloropyridine core and a cyclohexenyl ethylamino-2-oxoethyl ester. Below is a comparative analysis with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Ester Pyridine Substitution Key Properties/Applications
[Target Compound] ~C₁₅H₁₇Cl₄N₂O₃ ~425 [2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl 3,4,5,6-Tetrachloro High lipophilicity; potential agrochemical use
Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate (CAS 4714-32-3) C₈H₅Cl₄NO₂ 308.95 Ethyl 3,4,5,6-Tetrachloro Intermediate in pesticide synthesis
[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 5,6-dichloropyridine-3-carboxylate C₁₈H₁₆Cl₂NO₆ ~410.24 3,4,5-Trimethoxyphenyl-2-oxoethyl 5,6-Dichloro Antifungal activity (hypothesized)
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl ester C₁₆H₁₂ClN₃O₇S 425.81 Benzothiazepin-linked 2-oxoethyl 3,4,5,6-Tetrachloro Pharmacological scaffold

Key Observations:

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate () shares the tetrachloro core but lacks the amino-functionalized ester, resulting in lower molecular complexity .

Physicochemical Properties :

  • The parent acid, 3,4,5,6-tetrachloropyridine-2-carboxylic acid, has a high melting point (210–214°C) due to strong intermolecular forces . Its ester derivatives, including the target compound, likely exhibit lower melting points and increased solubility in organic solvents.
  • Lipophilicity follows the order: Target Compound > Benzothiazepin Derivative > Trimethoxyphenyl Derivative > Ethyl Ester .

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Answer:
High-performance liquid chromatography (HPLC) with UV detection is optimal for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Cross-referencing with computational molecular weight calculations (e.g., using tools like NIST Chemistry WebBook ) ensures alignment between experimental and theoretical data. For halogenated analogs, X-ray crystallography may resolve stereochemical ambiguities.

Advanced: How can computational modeling predict the solvent-dependent reactivity of this compound?

Answer:
Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., the tetrachloropyridine ring). Molecular dynamics (MD) simulations assess solvation effects, correlating solvent polarity with stability. For example, hydrophobic environments (e.g., cyclohexane) may stabilize the cyclohexenyl moiety, while polar aprotic solvents (e.g., DMSO) could enhance electrophilic reactivity . Validate predictions using kinetic studies under controlled conditions.

Basic: What safety protocols are essential during handling?

Answer:
Refer to Safety Data Sheets (SDS) for analogous compounds:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
  • In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical assistance .
  • Store in inert, anhydrous conditions to prevent hydrolysis of the ester group .

Advanced: How to resolve contradictions in reported stability data across studies?

Answer:
Controlled experiments isolating variables (e.g., temperature, light, pH) are critical. For example, conflicting thermal stability data may arise from impurities; use differential scanning calorimetry (DSC) to characterize decomposition thresholds. Cross-validate findings with independent techniques like FTIR to track functional group integrity . Statistical meta-analysis of literature data can identify methodological biases .

Basic: How to optimize synthesis yield for this compound?

Answer:

  • Employ coupling agents (e.g., DCC or EDC) for amide bond formation between the cyclohexenylethylamine and carboxylate moieties.
  • Monitor reaction progress via TLC or in-situ IR spectroscopy.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced: What degradation pathways occur under UV exposure?

Answer:
Photolysis studies using UV-Vis spectroscopy and LC-MS can identify degradation products. The tetrachloropyridine group may undergo dechlorination, while the cyclohexenyl moiety could oxidize to epoxy derivatives. Compare degradation kinetics in aerobic vs. anaerobic conditions to elucidate radical-mediated pathways .

Advanced: How to establish structure-activity relationships (SAR) for biological activity?

Answer:

  • Synthesize analogs with modified substituents (e.g., replacing Cl with F on the pyridine ring).
  • Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with computational docking scores (AutoDock/Vina).
  • Use QSAR models to predict logP and bioavailability, linking physicochemical properties to efficacy .

Basic: What solvents are optimal for long-term storage?

Answer:
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile at -20°C minimizes hydrolysis. Avoid protic solvents (e.g., methanol), which may cleave the ester linkage. Conduct accelerated stability testing (40°C/75% RH) to validate storage conditions .

Advanced: What cross-disciplinary applications exist in materials science?

Answer:
The tetrachloropyridine group’s electron-withdrawing properties suggest utility in organic semiconductors. Investigate charge-transfer complexes via cyclic voltammetry and UV-Vis spectroscopy. Thermal gravimetric analysis (TGA) can assess stability for polymer composite integration .

Advanced: How to ensure regulatory compliance for in vivo toxicology studies?

Answer:
Follow OECD Guidelines 423 (acute toxicity) and 407 (repeated-dose toxicity). Characterize metabolites using LC-MS/MS and compare with structurally related compounds (e.g., cyclophosphamide derivatives ). Submit data to regulatory databases (e.g., ECOTOX) for cross-institutional validation .

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